molecular formula C9H9N3O3 B13499582 Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate

Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B13499582
M. Wt: 207.19 g/mol
InChI Key: NIYQFZRMIQBFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of the imidazo[1,2-a]pyrazine family, known for its versatile scaffold in organic synthesis and drug development .

Properties

IUPAC Name

ethyl 8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-12-4-3-10-8(13)7(12)11-6/h3-5H,2H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYQFZRMIQBFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CNC(=O)C2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Reaction of Aminopyrazines and α-Haloesters

One common approach involves the reaction of 2-amino-3-hydroxypyrazine derivatives with ethyl bromoacetate or related α-haloesters under reflux conditions in ethanol. This reaction facilitates the formation of the imidazo[1,2-a]pyrazine core through nucleophilic substitution and intramolecular cyclization, yielding ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate as the product.

  • Typical Procedure:

    • 2-Amino-3-hydroxypyrazine is dissolved in absolute ethanol.
    • Ethyl bromoacetate is added dropwise.
    • The mixture is refluxed for approximately 3 hours.
    • After cooling, neutralization with ion-exchange resin or base is performed.
    • The product precipitates upon concentration and is collected by filtration.
  • Yield and Purity:

    • Yields typically range from 60% to 80%.
    • Purification is achieved by recrystallization from ethanol or ethanol/ether mixtures.
    • Melting point observed around 175°C confirms product identity.

One-Pot Multi-Component Reactions

Recent advances have demonstrated efficient one-pot, three-component reactions involving diamines, dialkyl acetylenedicarboxylates, and glyoxal derivatives to synthesize related hydroxy-substituted imidazo-fused heterocycles. Although primarily reported for tetrahydropyrrolo[1,2-a]pyrazine derivatives, these methods can be adapted for imidazo[1,2-a]pyrazine systems.

  • Advantages:
    • Simplified handling and purification.
    • Good overall yields.
    • Mild reaction conditions.

Hydroxylation and Esterification Steps

Hydroxylation at the 8-position can be introduced by controlled nitration followed by reduction and hydrolysis steps, or by direct hydroxylation of the fused ring system under acidic or basic conditions. Esterification to form the ethyl carboxylate group is commonly achieved by reaction with ethyl chloroformate or via Fischer esterification from the corresponding carboxylic acid.

  • Example Conditions:
    • Refluxing methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate with sodium hydroxide in ethanol/water mixture.
    • Acidification to precipitate the hydroxy derivative.
    • Subsequent esterification under acidic conditions.

Use of Sodium Hydride and Dimethylformamide (DMF)

In some protocols, the sodium salt of 8-hydroxyimidazo[1,2-a]pyrazine is generated by treatment with sodium hydride in DMF, followed by alkylation with ethyl tosylate or related alkylating agents to afford the ethyl ester derivative.

  • Reaction Conditions:
    • Sodium hydride (50% dispersion in mineral oil) is added to a DMF solution of 8-hydroxyimidazo[1,2-a]pyrazine at room temperature.
    • The alkylating agent is added dropwise.
    • The mixture is heated to 100-105°C under nitrogen for 6 hours.
    • The product is extracted with chloroform and purified.
Method Starting Materials Key Reagents Conditions Yield (%) Notes
Cyclization of 2-amino-3-hydroxypyrazine with ethyl bromoacetate 2-Amino-3-hydroxypyrazine, ethyl bromoacetate Ethanol, reflux Reflux 3 h 60-80 Simple, classical approach
One-pot three-component reaction Diamines, dialkyl acetylenedicarboxylates, glyoxal derivatives Mild heating Room temp to reflux Good Efficient, fewer steps
Hydroxylation and esterification Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate NaOH, HCl, ethanol/water Reflux 30 min 64 Sequential hydrolysis and acidification
Sodium hydride alkylation 8-Hydroxyimidazo[1,2-a]pyrazine NaH, DMF, alkyl tosylate 100-105°C, 6 h Moderate Requires inert atmosphere
  • Chromatography: Silica gel column chromatography with aqueous acetone or ethyl acetate eluents is common for purification.
  • Recrystallization: Ethanol or ethanol/ether mixtures are used to obtain crystalline products.
  • Characterization: Melting point, ^1H NMR, and LCMS are standard for confirming structure and purity.

This compound can be synthesized via multiple routes, with the cyclization of 2-amino-3-hydroxypyrazine derivatives with ethyl bromoacetate being the most established method. Advances in multi-component reactions offer streamlined alternatives. Alkylation of the sodium salt in DMF provides a route to ester derivatives. These methods are supported by extensive experimental data and have been validated through various analytical techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions often occur at the nitrogen or carbon atoms within the imidazo[1,2-a]pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Metal-free oxidants or transition metal catalysts.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenated compounds or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry.

    Imidazo[1,2-a]pyrimidines: Widely studied for their synthetic methodologies and functionalization.

Uniqueness: Its versatility in undergoing different chemical reactions and its promising biological activities make it a compound of significant interest in scientific research .

Biological Activity

Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate (EHP) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of EHP, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

EHP is characterized by its imidazo[1,2-a]pyrazine core, which is known for various biological properties. The synthesis of EHP typically involves multi-step reactions, often starting from readily available precursors such as 2-aminopyrazine and ethyl chloroformate. The cyclization process is crucial for forming the imidazo[1,2-a]pyrazine structure.

Synthetic Route Example

  • Starting Materials : 2-Aminopyrazine, ethyl chloroformate.
  • Reaction Conditions : Controlled temperature and solvent conditions.
  • Yield : The synthesis can yield high-purity EHP through recrystallization and chromatography.

Antimicrobial Properties

Research indicates that EHP exhibits significant antimicrobial activity against various pathogens. A study demonstrated that compounds with similar imidazo structures showed promising results in inhibiting bacterial growth, suggesting that EHP may share these properties.

Anticancer Effects

EHP has been evaluated for its anticancer potential, particularly in inhibiting tumor growth and proliferation. In vitro studies have shown that EHP can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent.

In Vitro Studies

  • Cell Lines Tested : Human melanoma cell line A375.
  • Mechanism of Action : EHP appears to inhibit tubulin polymerization, similar to other compounds in the imidazo series. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Studies

  • Study on Melanoma Treatment :
    • Objective : Evaluate the efficacy of EHP derivatives against melanoma.
    • Results : Significant reduction in tumor size was observed in treated groups compared to controls.
    • Side Effects : Some adverse effects were noted; however, modifying dosage regimens improved therapeutic outcomes without significant toxicity .
  • Antiviral Activity :
    • A related study on ethyl 6-bromo derivatives showed effective inhibition of hepatitis B virus (HBV) replication, suggesting that EHP may also possess antiviral properties .

The biological activity of EHP is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : EHP may inhibit enzymes involved in cancer cell proliferation.
  • Tubulin Interaction : Similar to colchicine, EHP disrupts microtubule formation, leading to cell cycle arrest .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of EHP, it is useful to compare it with other compounds in the imidazo family:

Compound NameBiological ActivityMechanism of Action
Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridineAntiviral (HBV)Inhibition of viral replication
Imidazo[1,2-a]quinoxaline derivativesAntitumorTubulin polymerization inhibition
This compoundAntimicrobial & AnticancerEnzyme inhibition & tubulin interaction

Q & A

Q. What are the established synthetic routes for Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate?

The synthesis typically involves cyclization of precursors such as 2-aminopyrazine derivatives with bromopyruvate esters. For example, microwave-assisted condensation of pyrazin-2-amine with ethyl 3-bromo-2-oxopropanoate in ethanol at 150°C yields imidazo[1,2-a]pyrazine carboxylates efficiently (90% yield) . Hydrolysis of the ester group under basic conditions (e.g., NaOH in THF/water) produces the corresponding carboxylic acid, a precursor for further derivatization .

Q. Which analytical techniques are critical for characterizing this compound?

Structural elucidation requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring saturation .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl at ~1748 cm⁻¹ for esters) .
  • LC-MS : Validates molecular weight (e.g., m/z 192.06 [M+H]+ for ethyl ester derivatives) .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures to resolve bond lengths and angles .

Q. How is the compound’s solubility and stability assessed in biological assays?

Solubility is often enhanced via salt formation (e.g., dihydrochloride derivatives) . Stability studies involve:

  • pH-dependent hydrolysis : Testing in buffered solutions (pH 2–9) to identify degradation products.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under controlled conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key strategies include:

  • Microwave irradiation : Reduces reaction time (e.g., 30 min vs. 5–6 hours for conventional reflux) .
  • Catalyst screening : Lewis acids (e.g., Cu₂O) improve cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics .

Q. How are contradictions in spectroscopic data resolved?

Discrepancies between calculated and observed spectral data (e.g., NMR shifts) are addressed by:

  • Computational modeling : Density Functional Theory (DFT) predicts electronic environments .
  • Multi-technique validation : Cross-referencing IR, MS, and X-ray data to confirm assignments .

Q. What methodologies are used to evaluate biological activity?

  • Antimicrobial assays : Broth dilution (MIC determination) and agar cup bioassays against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition studies : Kinase activity assays (e.g., fluorescence polarization) to identify molecular targets .
  • Cellular uptake : Radiolabeled analogs (e.g., ¹⁴C/³H) track intracellular distribution .

Q. How do structural analogs compare in activity?

Comparative studies focus on:

  • Substituent effects : Bromine at position 6 enhances electrophilicity and kinase binding vs. methyl/amino groups .
  • Ring saturation : Tetrahydroimidazo[1,2-a]pyrazines exhibit improved solubility but reduced metabolic stability .
  • Functional group swaps : Carboxamides (vs. esters) improve bioavailability but may reduce potency .

Q. What computational tools predict binding interactions?

  • Molecular docking (AutoDock, Glide) : Models ligand-receptor interactions (e.g., ATP-binding pockets) .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity .
  • MD simulations : Assess binding stability over nanosecond timescales .

Data Contradiction and Validation

Q. How are conflicting bioactivity results between in vitro and in vivo studies addressed?

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic inactivation .
  • Prodrug design : Ester-to-acid conversion (hydrolysis) enhances target tissue delivery .

Q. What steps validate crystallographic data when SHELX refinement fails?

  • Twinned data handling : SHELXD/SHELXE pipelines resolve pseudo-merohedral twinning .
  • High-resolution datasets : Synchrotron sources (λ < 1 Å) improve electron density maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.